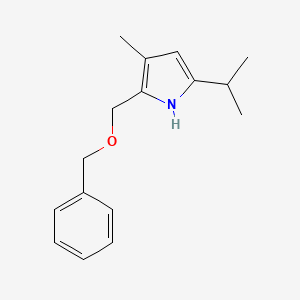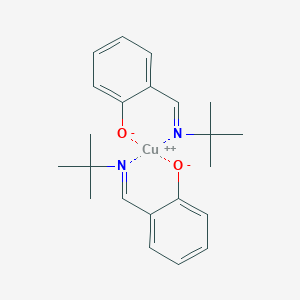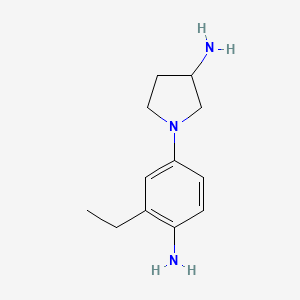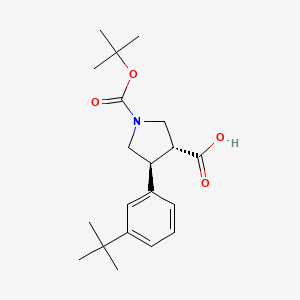
6-Phenyl-2-(prop-1-en-2-yl)-6,7-dihydro-1,3-benzoxazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-2-(prop-1-en-2-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one is a complex organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes a phenyl group, a prop-1-en-2-yl group, and a dihydrobenzo[d]oxazol-4(5H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-(prop-1-en-2-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted amine with an appropriate aldehyde or ketone can lead to the formation of the oxazole ring. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 6-Phenyl-2-(prop-1-en-2-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-(prop-1-en-2-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
6-Phenyl-2-(prop-1-en-2-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-(prop-1-en-2-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-dihydro-1,3-oxazole: Similar in structure but lacks the prop-1-en-2-yl group.
6-Phenyl-2-methyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one: Similar but with a methyl group instead of the prop-1-en-2-yl group.
6-Phenyl-2-ethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one: Similar but with an ethyl group instead of the prop-1-en-2-yl group.
Uniqueness
6-Phenyl-2-(prop-1-en-2-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one is unique due to the presence of the prop-1-en-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.
Properties
CAS No. |
833446-79-0 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
6-phenyl-2-prop-1-en-2-yl-6,7-dihydro-5H-1,3-benzoxazol-4-one |
InChI |
InChI=1S/C16H15NO2/c1-10(2)16-17-15-13(18)8-12(9-14(15)19-16)11-6-4-3-5-7-11/h3-7,12H,1,8-9H2,2H3 |
InChI Key |
XRGMXYRFWNBHMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=NC2=C(O1)CC(CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide](/img/structure/B12891885.png)
![(2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12891891.png)




![2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran](/img/structure/B12891933.png)

![2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B12891942.png)



![5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12891967.png)

